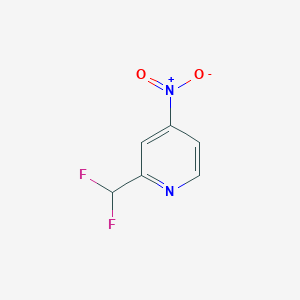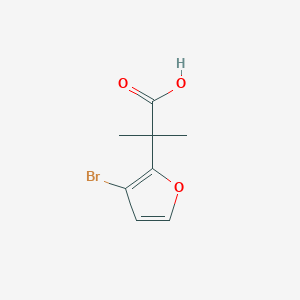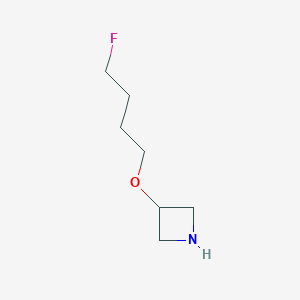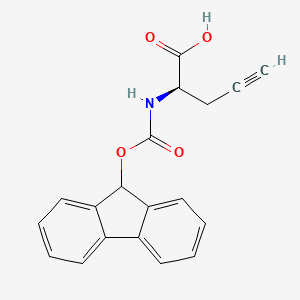
(R)-2-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)pent-4-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)pent-4-ynoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. This compound is of significant interest in the field of organic chemistry and biochemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)pent-4-ynoic acid typically involves the protection of the amino group with the Fmoc group. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride (IBC-Cl) as a reagent . Another method involves the use of acid chlorides . These methods result in the formation of stable crystalline solids that can be easily isolated and purified.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques allows for the efficient production of this compound in large quantities. The stability of the Fmoc-protected amino acids makes them suitable for industrial applications, where long shelf-life and robustness are essential.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)pent-4-ynoic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The Fmoc group can be removed under basic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H₂) are employed.
Substitution: Piperidine in dimethylformamide (DMF) is typically used to remove the Fmoc group.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of free amino acids.
Applications De Recherche Scientifique
®-2-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)pent-4-ynoic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic peptides.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-2-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)pent-4-ynoic acid involves the protection of the amino group by the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides. The molecular targets and pathways involved include the activation of carboxyl groups and the formation of peptide bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)pentanoic acid: Similar structure but lacks the alkyne group.
®-2-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)butanoic acid: Shorter carbon chain compared to pent-4-ynoic acid.
Uniqueness
®-2-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)pent-4-ynoic acid is unique due to the presence of the alkyne group, which provides additional reactivity and versatility in chemical synthesis. This compound’s ability to undergo various chemical transformations makes it a valuable tool in organic synthesis and peptide chemistry.
Propriétés
Formule moléculaire |
C19H15NO4 |
|---|---|
Poids moléculaire |
321.3 g/mol |
Nom IUPAC |
(2R)-2-(9H-fluoren-9-yloxycarbonylamino)pent-4-ynoic acid |
InChI |
InChI=1S/C19H15NO4/c1-2-7-16(18(21)22)20-19(23)24-17-14-10-5-3-8-12(14)13-9-4-6-11-15(13)17/h1,3-6,8-11,16-17H,7H2,(H,20,23)(H,21,22)/t16-/m1/s1 |
Clé InChI |
OPGULWPUYIHQRI-MRXNPFEDSA-N |
SMILES isomérique |
C#CC[C@H](C(=O)O)NC(=O)OC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canonique |
C#CCC(C(=O)O)NC(=O)OC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


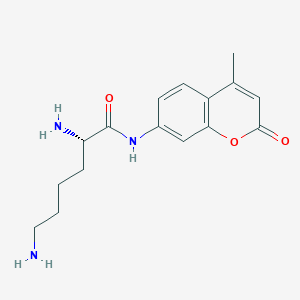
![tert-Butyl 5-aminospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13090032.png)
![trans-Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13090034.png)
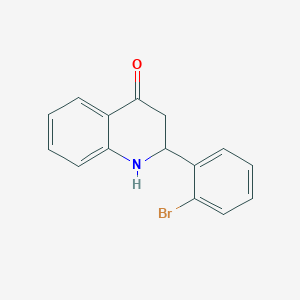
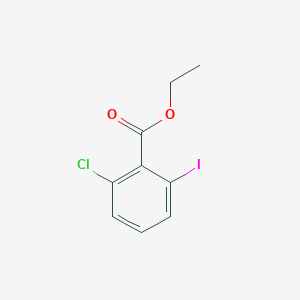


![7-(Thiophen-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B13090071.png)
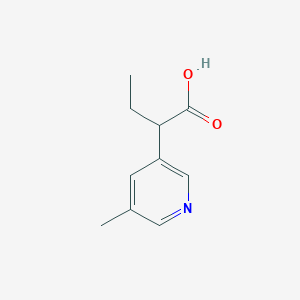
![2-{Bicyclo[2.2.1]heptan-2-yl}-2-methylpropan-1-amine](/img/structure/B13090081.png)
![Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate](/img/structure/B13090087.png)
